molecular formula C11H10O3 B12881913 Ethanone, 1-(4-methoxy-5-benzofuranyl)- CAS No. 52055-86-4

Ethanone, 1-(4-methoxy-5-benzofuranyl)-

Cat. No.: B12881913
CAS No.: 52055-86-4
M. Wt: 190.19 g/mol
InChI Key: HHGHKYQLMIAKNK-UHFFFAOYSA-N
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Description

Contextual Significance of Benzofuran (B130515) Scaffolds in Organic Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is a fundamental structural unit in a vast array of natural products and synthetic molecules. exsyncorp.comnih.gov The inherent chemical properties of this scaffold, including its aromaticity and the presence of an oxygen heteroatom, make it a versatile building block for designing novel therapeutic agents and functional materials. mdpi.com

The significance of the benzofuran nucleus is underscored by its widespread presence in compounds exhibiting a broad spectrum of pharmacological activities. rsc.org Research has extensively documented the anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, and antitumor properties of benzofuran derivatives. nih.govnih.gov This diverse bioactivity has cemented the benzofuran scaffold as a subject of intense research in drug discovery. mdpi.com Molecules incorporating this framework have been investigated for their potential to act against various cancer cell lines, with some demonstrating significant cytotoxic activity. nih.govmdpi.com The ability of the benzofuran ring to be substituted at various positions allows for the fine-tuning of its biological and chemical properties, enabling medicinal chemists to develop derivatives with enhanced potency and selectivity. nih.govmdpi.com

Historical Perspectives on the Research of Ethanone (B97240), 1-(4-methoxy-5-benzofuranyl)- and Related Analogs

The history of benzofuran chemistry began in the late 19th century. The first synthesis of the parent benzofuran ring is credited to Sir William Henry Perkin, who in 1870 prepared the compound from coumarin (B35378). jocpr.com Following this foundational work, the exploration of benzofuran derivatives gradually expanded, leading to the development of numerous synthetic methodologies over the decades. jocpr.comresearchgate.net Early methods often involved multi-step, classical reactions, while modern approaches frequently employ transition-metal catalysts (e.g., palladium, copper, ruthenium) to construct the benzofuran core with greater efficiency and precision. acs.orgorganic-chemistry.org

While specific historical records detailing the initial synthesis of Ethanone, 1-(4-methoxy-5-benzofuranyl)- are not prominent in the literature, the historical context can be understood through the study of its closely related and well-documented analogs. The most notable analog is Pongamol, a natural product chemically known as 1-(4-methoxy-5-benzofuranyl)-3-phenylpropane-1,3-dione. japsonline.com Isolated from the Pongamia pinnata tree, Pongamol has been a subject of phytochemical and pharmacological research for many years. jipbs.comresearchgate.net Early chemical studies focused on its isolation and structural elucidation, revealing the same 4-methoxy-5-benzofuranyl core. ias.ac.in Subsequent research has established its potential as an anticonvulsant, antioxidant, anti-inflammatory, and anxiolytic agent. japsonline.comjipbs.com

The synthesis of other related ethanone derivatives, such as 1-[6-hydroxy-4-methoxybenzofuran-5-yl]ethanone, was reported in the early 2000s, indicating an ongoing interest in this class of compounds for creating more complex molecules with potential biological activity. researchcommons.org The development of synthetic routes to these and other methoxy-substituted benzofuran ethanones demonstrates a sustained effort to explore the chemical space around this particular substitution pattern. mdpi.comchemnet.com

Scope and Research Focus of the Scholarly Inquiry

This article focuses exclusively on the chemical compound Ethanone, 1-(4-methoxy-5-benzofuranyl)- and its immediate structural context. The primary objective is to present a consolidated overview based on available scientific literature, structured around three key areas:

The foundational importance of the benzofuran scaffold : Establishing why this molecular framework is a subject of significant interest in organic and medicinal chemistry.

The historical development of its structural class : Tracing the origins of benzofuran synthesis and the research into key analogs that share the 4-methoxy-5-benzofuranyl moiety.

Analysis of research findings : Presenting detailed findings on the synthesis and biological evaluation of closely related benzofuran-ethanone derivatives to provide context for the potential properties and research directions for the title compound.

The inquiry will present detailed research findings, including data on the biological activity of analogous compounds against various cell lines, to illustrate the therapeutic potential inherent to this structural class.

Detailed Research Findings

Research into benzofuran-ethanone derivatives has yielded numerous compounds with evaluated biological activities. The substitution pattern on both the benzene and furan portions of the scaffold plays a critical role in determining the cytotoxic and antimicrobial effects.

A study on a series of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives explored the impact of methoxy (B1213986) and ethoxy groups at various positions. mdpi.com The findings from cytotoxicity screenings against several human cancer cell lines are summarized below.

Compound NameSubstituentsCancer Cell LineReported IC₅₀ (µM)
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone5-OCH₃K562 (Leukemia)> 30
1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone4,6-diOCH₃PC3 (Prostate)> 30
1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone5-OCH₃, 3-CH₂BrSW620 (Colon)> 30
1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone4,6-diOCH₃, 3-CH₂BrK562 (Leukemia)13.0 ± 1.2
1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone4-OCH₂CH₃, 3-CH₂BrK562 (Leukemia)10.0 ± 0.9

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from Gac-Jeneralska et al. (2024). mdpi.com

The data indicate that the introduction of a bromomethyl group at the 3-position, combined with methoxy or ethoxy groups on the benzene ring, can lead to significant cytotoxic activity, particularly against leukemia (K562) cell lines. mdpi.com

The broader class of benzofuran derivatives has been the subject of extensive anticancer research. The table below presents findings for various benzofuran structures, highlighting their potency against different cancer types.

Compound ClassTargetKey FindingsReference
Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furansAntiproliferative ActivityA derivative with a methyl group at C-3 and a methoxy group at C-6 showed 2–4 times greater potency than the unsubstituted analog. nih.gov
Benzofuranyl Imidazole DerivativesCytotoxicityFound to be cytotoxic towards an ovarian carcinoma cell line (Skov-3). nih.gov
N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamideAntitumor ActivityInhibited the growth of human hepatocellular carcinoma (HCC) cells and induced apoptosis. nih.gov

These studies collectively affirm the benzofuran scaffold as a promising platform for the development of new therapeutic agents. The specific substitution pattern of Ethanone, 1-(4-methoxy-5-benzofuranyl)- places it within a chemically rich and biologically relevant family of compounds, suggesting it is a worthwhile subject for further synthetic and pharmacological investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-1-benzofuran-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)8-3-4-10-9(5-6-14-10)11(8)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGHKYQLMIAKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)OC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450841
Record name Ethanone, 1-(4-methoxy-5-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52055-86-4
Record name Ethanone, 1-(4-methoxy-5-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Strategies for Benzofuran (B130515) Core Construction

The assembly of the benzofuran ring system is a cornerstone of heterocyclic chemistry, with numerous established methods. For the specific synthesis of the 4-methoxybenzofuran (B8762342) intermediate, several key strategies are employed.

A classical and widely utilized method for constructing the benzofuran core involves the cyclization of appropriately substituted phenolic compounds. One common pathway begins with the Williamson ether synthesis, where a phenol (B47542) is reacted with an α-haloketone. For the synthesis of 4-methoxybenzofuran, this would typically involve the reaction of 2-methoxyphenol with chloroacetone. This initial step forms an intermediate, 1-(2-methoxyphenoxy)propan-2-one.

The subsequent and crucial step is the acid-catalyzed intramolecular cyclization, often referred to as cyclodehydration. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or sulfuric acid, which facilitate the electrophilic attack of the ketone carbonyl onto the aromatic ring, followed by dehydration to form the furan (B31954) ring.

Modern synthetic organic chemistry frequently employs palladium-catalyzed cross-coupling reactions to form C-C and C-O bonds efficiently. The synthesis of the benzofuran core can be achieved through several palladium-catalyzed strategies. A prominent example is the tandem Sonogashira coupling and cyclization reaction.

This approach involves the coupling of a substituted o-iodophenol with a terminal alkyne. For the target intermediate, this would utilize a precursor like 2-iodo-3-methoxyphenol, which is reacted with an acetylene (B1199291) equivalent. The palladium catalyst, often in conjunction with a copper(I) co-catalyst, facilitates the formation of a C-C bond between the phenol and the alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization (heteroannulation) to furnish the benzofuran ring system. The choice of alkyne can be tailored to introduce substituents at the 2-position of the benzofuran.

The application of microwave irradiation has become a powerful tool in synthetic chemistry for accelerating reaction rates, increasing yields, and often enabling reactions under solvent-free conditions. rsc.org The synthesis of benzofuran derivatives has benefited significantly from this technology. For instance, the Perkin rearrangement, which transforms a 3-halocoumarin into a benzofuran-2-carboxylic acid, can be expedited using microwave heating. wpmucdn.com

This method involves the base-catalyzed ring opening of the coumarin (B35378) followed by an intramolecular nucleophilic substitution. wpmucdn.com Researchers have demonstrated that this rearrangement, when performed under microwave conditions, can dramatically reduce reaction times from hours to minutes while achieving near-quantitative yields. wpmucdn.com The general principles of microwave-assisted synthesis, such as efficient and rapid heating, can be applied to the classical cyclodehydration reactions (Section 2.1.1) and palladium-catalyzed couplings (Section 2.1.2) to improve their efficiency. rsc.org

Method Starting Materials Key Reagents/Conditions Time Yield Reference
Perkin Rearrangement3-bromo-6,7-dimethoxycoumarinNaOH, Ethanol, Microwave (300W)5 min99% wpmucdn.com
Multi-component2-aminophenol, Benzaldehyde, Phenacyl bromideCs2CO3, aq. Ethanol, Microwave (100°C)3-5 minHigh rsc.org

Methods for Introducing the Ethanone (B97240) Moiety

Once the 4-methoxybenzofuran core is synthesized, the next critical step is the introduction of the ethanone (acetyl) group. The primary method for this transformation is the Friedel-Crafts acylation.

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that installs an acyl group onto an aromatic ring. organic-chemistry.org The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). organic-chemistry.orgyoutube.com

The mechanism begins with the reaction between the acylating agent and the Lewis acid to form a highly electrophilic acylium ion. youtube.comyoutube.com This acylium ion is then attacked by the electron-rich benzofuran ring. The position of this attack—the regioselectivity—is governed by the electronic properties of the substituents on the ring.

In 4-methoxybenzofuran, the methoxy (B1213986) group at C4 is a strong activating group and an ortho, para-director due to its ability to donate electron density into the ring via resonance. youtube.com The oxygen atom of the furan ring also directs electrophilic attack. The interplay of these directing effects, along with steric considerations, determines the final position of the acetyl group. The C5 position is para to the furan oxygen's influence (considering the whole bicyclic system) and ortho to the powerful C4-methoxy director, making it a highly activated and sterically accessible site for electrophilic attack. This leads to the selective formation of Ethanone, 1-(4-methoxy-5-benzofuranyl)- .

To mitigate the issues associated with traditional Lewis acids, such as high catalyst loading and harsh reaction conditions, modern variations utilize solid acid catalysts like zeolites (e.g., mordenite), which offer advantages such as higher selectivity, easier workup, and catalyst reusability. chemijournal.comresearchgate.net

Catalyst System Acylating Agent Solvent Conditions Selectivity for para-isomer Reference
Mordenite ZeoliteAcetic AnhydrideAcetic Acid130°C, 2-3 h>99% (for anisole) chemijournal.com, researchgate.net
AlCl₃Acetyl Chloride(various)StandardHigh youtube.com
Zinc Oxide (ZnO)Carboxylic AcidsSolvent-free140°CGood organic-chemistry.org

An alternative, though less commonly documented approach for this specific transformation, involves condensation reactions. In principle, if a reactive site could be generated on the benzofuran ring (for example, a lithiated species or a Grignard reagent), it could then react with an "acetone equivalent" or an acetylating agent like N,N-dimethylacetamide. However, the more direct and well-established route for introducing an ethanone group onto an activated aromatic ring like 4-methoxybenzofuran remains the Friedel-Crafts acylation due to its high efficiency and predictable regioselectivity. The use of condensation reactions for this purpose is not a primary synthetic strategy found in the literature for this compound class.

Advanced Derivatization Strategies and Functional Group Transformations

The acetyl moiety and the benzofuran ring of "Ethanone, 1-(4-methoxy-5-benzofuranyl)-" are key sites for further chemical modification. These transformations allow for the synthesis of a diverse array of derivatives through reactions such as halogenation, carbon-carbon bond formation, and the introduction of ester and amide functionalities.

Halogenation Reactions: Bromination and Chlorination

Halogenation is a fundamental transformation in organic synthesis, and in the context of benzofurans, it can occur at either the heterocyclic furan ring, the fused benzene (B151609) ring, or at an α-position to a carbonyl group. Research on related benzofuran structures has shown that bromination can be achieved using reagents like molecular bromine in solvents such as chloroform (B151607) or acetic acid. nih.gov For instance, when methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate is treated with bromine in chloroform, substitution occurs at the methyl group at position 3. nih.gov In another case, bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid amide with bromine in acetic acid also proceeds readily. nih.gov

It has been noted that the introduction of a bromine atom into the structure of benzofuran derivatives can significantly influence their biological properties, in some cases leading to increased cytotoxicity. nih.gov Specifically, the presence of a bromoacetyl group on the benzene ring has been linked to cytotoxic activity. nih.gov While direct experimental data on the chlorination of "Ethanone, 1-(4-methoxy-5-benzofuranyl)-" is scarce, the principles of electrophilic aromatic substitution and α-halogenation of ketones suggest that chlorination could be achieved using standard reagents like N-chlorosuccinimide (NCS) or chlorine gas, with the reaction site depending on the specific conditions employed.

Carbon-Carbon Bond Formation: Claisen-Schmidt Condensation and Mannich Reactions

The acetyl group of "Ethanone, 1-(4-methoxy-5-benzofuranyl)-" is well-suited for carbon-carbon bond-forming reactions, which are essential for building more complex molecular architectures.

Claisen-Schmidt Condensation: This reaction involves the condensation of a ketone bearing an α-hydrogen with an aromatic aldehyde that lacks one. journalijar.com The acetyl group in the target molecule provides the necessary α-hydrogens, allowing it to react with various aromatic aldehydes to form chalcone (B49325) derivatives. These chalcones, or α,β-unsaturated ketones, are valuable intermediates in their own right. For example, the Claisen-Schmidt condensation of 2-acetylbenzofuran (B162037) with formylpyrazole has been used to generate chalcone derivatives with anti-inflammatory properties. nih.gov A similar reaction of [4-methoxy-6-hydroxybenzofuran-5-yl]methyl ketone with 3,4-dimethoxybenzaldehyde (B141060) in ethanolic sodium hydroxide (B78521) yields the corresponding chalcone. journalijar.com

Mannich Reaction: The Mannich reaction is another key C-C bond-forming process that introduces an aminomethyl group, creating structures known as Mannich bases. The active α-hydrogens of the acetyl group in "Ethanone, 1-(4-methoxy-5-benzofuranyl)-" make it a suitable substrate for this reaction. A study demonstrated that 1-(5-bromobenzofuran-2-yl)ethan-1-one can undergo a direct Mannich reaction with secondary amines (like dimethylamine) and paraformaldehyde to produce β-aminoketones. researchgate.net Similarly, [4-methoxy-6-hydroxybenzofuran-5-yl]methyl ketone was successfully used in a Mannich reaction with 2-aminothiazole (B372263) and formaldehyde. journalijar.com These examples strongly suggest the feasibility of applying this reaction to the title compound to synthesize a variety of aminomethylated derivatives. researchgate.netingentaconnect.com

Interactive Table: C-C Bond Formation Reactions
Reaction TypeSubstrate ComponentReagentsProduct TypeReference
Claisen-Schmidt CondensationAcetyl group (ketone)Aromatic Aldehyde, Base (e.g., NaOH)Chalcone (α,β-unsaturated ketone) nih.govjournalijar.com
Mannich ReactionAcetyl group (ketone)Formaldehyde, Secondary Amine (e.g., Dimethylamine)β-Aminoketone (Mannich Base) journalijar.comresearchgate.net

Esterification and Amidation Reactions

While direct esterification or amidation of the ethanone group is not typical, this functional group can be converted into a carboxylic acid, which can then readily undergo these reactions. A common method to achieve this is the haloform reaction. Research on other acetyl derivatives of benzofuran has demonstrated that the acetyl group can be oxidized to a carboxylic acid via this method. oup.com Once the corresponding 4-methoxy-5-benzofuranyl carboxylic acid is formed, standard procedures can be used for esterification (e.g., reaction with an alcohol in the presence of an acid catalyst) or amidation (e.g., conversion to an acyl chloride followed by reaction with an amine). nih.gov

For instance, studies on related benzofuran carboxylic acids have shown successful conversion to amides by treatment with oxalyl chloride followed by an ammonium (B1175870) solution, or to methyl esters via reaction with dimethyl sulphate. nih.gov

Other Electrophilic and Nucleophilic Substitution Reactions

The benzofuran ring system is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: The benzene portion of the "Ethanone, 1-(4-methoxy-5-benzofuranyl)-" core has two key substituents influencing electrophilic attack: the activating ortho-, para-directing methoxy group (-OCH₃) and the deactivating meta-directing acetyl group (-COCH₃). researchgate.net The powerful activating effect of the ether oxygen on the furan ring also directs electrophiles. Generally, the methoxy group directs incoming electrophiles to the positions ortho and para to it. However, the acetyl group deactivates the positions ortho and para to itself. Therefore, the outcome of reactions like nitration or sulfonation would depend on a complex interplay of these directing effects and the specific reaction conditions. In the nitration of anisole (B1667542) (methoxybenzene), the major product is the para-substituted isomer. researchgate.net

Nucleophilic Substitution: While less common on electron-rich aromatic rings, nucleophilic substitution can occur under specific conditions, particularly if a good leaving group (like a halogen) is present on the ring. For example, the bromine atom in 4-bromo-5-nitrophthalodinitrile can be displaced by nucleophiles. nih.gov In the context of the title compound, if a halogen were introduced onto the benzofuran ring, it could potentially be replaced by various nucleophiles to introduce new functional groups.

Mechanistic Insights into Key Synthetic Steps

The synthesis of the core benzofuran ring system is a critical aspect of producing "Ethanone, 1-(4-methoxy-5-benzofuranyl)-" and its derivatives. Several catalytic and non-catalytic methods have been developed, each with distinct mechanisms.

One prominent method is the palladium-catalyzed coupling of a 2-hydroxyaryl halide with a terminal alkyne. oup.com This reaction highlights several fundamental organic chemistry concepts. The mechanism involves the acidity of the terminal alkyne, the addition of the phenolic alcohol across the alkyne's triple bond, and the subsequent intramolecular cyclization to form the furan ring. oup.com Copper-based catalysts are also widely used. researchgate.net A proposed mechanism for a copper-catalyzed synthesis involves the reaction of an o-hydroxy aldehyde, an amine, and an alkyne, often in an environmentally friendly solvent. researchgate.net

Another innovative approach involves a Diels-Alder-based cascade reaction between a 3-hydroxy-2-pyrone and a nitroalkene. mdpi.com The reaction proceeds through a Diels-Alder cycloaddition, followed by the elimination of nitrous acid and a retro-cycloaddition to yield a highly substituted phenol, which can be designed to undergo subsequent cyclization to form the benzofuranone ring. mdpi.com

Green Chemistry Principles in Benzofuran-Ethanone Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. These principles have been actively applied to the synthesis of benzofuran derivatives.

Key green strategies include:

Use of Benign Solvents: Replacing hazardous solvents like pyridine (B92270) or DMF with more benign alternatives such as 2-propanol, acetone, or water is a significant improvement. oup.com Some procedures utilize deep eutectic solvents (DES), which are biodegradable and have low toxicity. researchgate.netresearchgate.net

Solvent-Free Conditions: An efficient and simple green approach involves performing reactions under solvent-free conditions using grinding techniques. This method avoids the use of hazardous solvents and can lead to shorter reaction times and higher yields.

Energy Efficiency: Conducting reactions at room temperature without the need for vigorous stirring minimizes the energy input required for the synthesis. oup.com

Catalysis: The use of catalysts, such as those based on palladium or copper, is inherently green as it allows reactions to proceed under milder conditions with higher efficiency. oup.comresearchgate.net Nanocatalysis, using materials like copper oxide nanoparticles, represents a frontier in green synthesis, offering high reactivity and potential for recyclability. ingentaconnect.com

Renewable Feedstocks: Incorporating starting materials derived from renewable sources, such as using vanillin (B372448) (a natural product) to synthesize precursors like 5-iodovanillin, aligns with green chemistry principles. oup.com

Interactive Table: Green Chemistry Approaches in Benzofuran Synthesis
Green PrincipleExample ApplicationAdvantageReference
Benign SolventsUsing 2-propanol/water instead of pyridineReduced toxicity and environmental impact oup.com
Solvent-Free SynthesisGrinding technique for chalcone formationEliminates solvent waste, simple procedure
Energy EfficiencyRoom temperature reactionsLower energy consumption oup.com
CatalysisPalladium or copper nanocatalystsHigh efficiency, mild conditions, recyclability ingentaconnect.comoup.com
Renewable FeedstocksUsing vanillin-derived precursorsReduces reliance on fossil fuels oup.com

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallographic Analysis for Three-Dimensional Molecular Architecture

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For "Ethanone, 1-(4-methoxy-5-benzofuranyl)-", obtaining a single crystal of suitable quality would be the first and most critical step.

Should a suitable crystal be grown, the analysis would reveal key structural parameters. For instance, in a related compound, 1-(4-benzyloxy-5-methoxy-2-nitrophenyl)ethanone, X-ray analysis showed the dihedral angle between the two aromatic rings to be 74.89 (3)°. nih.gov Similarly, for "Ethanone, 1-(4-methoxy-5-benzofuranyl)-", this technique would provide precise bond lengths, bond angles, and torsion angles. It would also elucidate the planarity of the benzofuran (B130515) ring system and the orientation of the methoxy (B1213986) and ethanone (B97240) substituents. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds or π-π stacking, which influence the solid-state properties of the compound.

Table 1: Hypothetical Crystallographic Data for Ethanone, 1-(4-methoxy-5-benzofuranyl)-

Parameter Expected Value/Information
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca (Common for organic molecules)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths (Å) C-C (aromatic), C-O (furan), C=O, C-O (methoxy)
Bond Angles (°) Angles within the benzofuran ring and substituents

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR would be essential for the characterization of "Ethanone, 1-(4-methoxy-5-benzofuranyl)-".

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the benzofuran core, the methoxy group, and the acetyl group. The chemical shifts (δ) of the aromatic protons would provide information about the electronic environment and their position on the ring. The coupling constants (J) between adjacent protons would help to establish their connectivity. For example, in related benzofuran structures, aromatic protons typically appear in the range of δ 6.5-8.0 ppm. rsc.org The methoxy protons would likely appear as a sharp singlet around δ 3.9 ppm, while the acetyl methyl protons would also be a singlet, typically found further downfield around δ 2.6 ppm. rsc.org

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the carbonyl carbon (C=O) of the ethanone group would be expected in the highly deshielded region of the spectrum, typically above 190 ppm. Carbons of the benzofuran ring would appear in the aromatic region (approximately 100-160 ppm), with those bonded to oxygen appearing at lower field.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for Ethanone, 1-(4-methoxy-5-benzofuranyl)-

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 6.8 - 7.9 Multiplets/Doublets
Methoxy-H (OCH₃) ~3.9 Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for Ethanone, 1-(4-methoxy-5-benzofuranyl)-

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) >190
Aromatic-C 100 - 160
Methoxy-C (OCH₃) ~56

Mass Spectrometry for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For "Ethanone, 1-(4-methoxy-5-benzofuranyl)-", high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern would be a unique fingerprint of the compound. Expected fragmentation pathways would include the loss of the acetyl group (CH₃CO) and the methyl group (CH₃) from the methoxy substituent. The analysis of these fragments would help to confirm the presence of these functional groups and their connectivity to the benzofuran core. For instance, the mass spectrum of the related compound 1-(4-methoxyphenyl)ethanone shows a prominent molecular ion peak and a base peak corresponding to the loss of a methyl group. charite.de

Fourier Transform Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of "Ethanone, 1-(4-methoxy-5-benzofuranyl)-" would show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include a strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically found in the region of 1650-1700 cm⁻¹. The C-O stretching vibrations of the ether linkage in the benzofuran ring and the methoxy group would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The presence and position of these bands would provide strong evidence for the proposed structure.

Table 4: Expected FTIR Absorption Bands for Ethanone, 1-(4-methoxy-5-benzofuranyl)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Ketone C=O Stretch 1650 - 1700
Aromatic C=C Stretch 1450 - 1600

Chromatographic Techniques for Compound Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purification and purity assessment of organic compounds. For "Ethanone, 1-(4-methoxy-5-benzofuranyl)-", column chromatography using silica (B1680970) gel would likely be a key step in its isolation and purification after synthesis. rsc.org

High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining the purity of the final compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak in the chromatogram would indicate a high degree of purity. The retention time of this peak would be a characteristic property of the compound under the specific chromatographic conditions. Gas Chromatography (GC) could also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. nist.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic nature of a molecule. semanticscholar.orgresearchgate.net These calculations can determine the distribution of electrons, identify reactive sites, and predict spectroscopic properties. tandfonline.com For Ethanone (B97240), 1-(4-methoxy-5-benzofuranyl)-, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. nih.gov The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. In the case of this benzofuran (B130515) derivative, the electron-rich aromatic system and the oxygen atoms of the methoxy (B1213986) and furan (B31954) groups are expected to be key contributors to the HOMO, while the LUMO is likely centered around the acetyl group and the fused ring system.

Illustrative Data from Quantum Chemical Calculations:

Disclaimer:
ParameterIllustrative ValueSignificance
EHOMO -6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.4 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment (µ) 3.5 DMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. youtube.comh-its.org This method is fundamental in drug discovery for screening potential drug candidates and understanding their binding mechanisms. nih.gov In a typical docking simulation, Ethanone, 1-(4-methoxy-5-benzofuranyl)- would be treated as a flexible ligand, and its various conformations would be tested within the binding site of a target protein. youtube.com

The simulation employs a scoring function to estimate the binding affinity, usually expressed as a negative value in kcal/mol, where a more negative score indicates a more favorable binding interaction. h-its.org The results of docking simulations can reveal the most likely binding pose and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. youtube.com This information is critical for understanding the molecule's potential biological activity and for guiding the design of more potent analogs. youtube.com

Analysis of Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking

The stability of a ligand-protein complex is governed by a variety of non-covalent intermolecular interactions. nottingham.ac.uk For Ethanone, 1-(4-methoxy-5-benzofuranyl)-, several key interactions are possible:

Hydrogen Bonding: The oxygen atom of the acetyl group and the oxygen of the methoxy group can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues (e.g., serine, threonine, lysine) in a protein's binding site. nih.gov

Pi-Stacking: The aromatic benzofuran ring system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov This type of interaction is a significant contributor to the binding affinity of aromatic ligands. researchgate.net

Hydrophobic Interactions: The methyl group of the acetyl moiety and the aromatic ring can form favorable hydrophobic contacts with nonpolar residues in the binding pocket. researchgate.net

Analysis of the docked poses allows for the detailed characterization of these interactions, providing a molecular basis for the observed binding affinity. nih.gov

Illustrative Table of Potential Intermolecular Interactions:

Interaction Type Potential Participating Group on Ligand Potential Interacting Protein Residue
Hydrogen Bond (Acceptor) Acetyl Oxygen, Methoxy Oxygen Serine, Threonine, Asparagine
π-π Stacking Benzofuran Ring System Phenylalanine, Tyrosine, Tryptophan

| Hydrophobic | Acetyl Methyl Group, Benzene (B151609) Ring | Leucine, Isoleucine, Valine |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. jocpr.comwikipedia.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. ijaar.org

To develop a QSAR model involving Ethanone, 1-(4-methoxy-5-benzofuranyl)-, it would first be necessary to have a dataset of structurally related benzofuran derivatives with experimentally measured biological activities against a specific target. ijaar.org For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP), among others. slideshare.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that relates the descriptors to the observed activity. jocpr.com A robust QSAR model, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity, thereby accelerating the drug discovery process. nih.gov

Biological Activity Profiling and Mechanistic Investigations in Pre Clinical Models

Modulation of Cellular Growth and Apoptosis Pathways

Derivatives of benzofuran (B130515) ethanone (B97240) have demonstrated notable capabilities in modulating cell growth and inducing programmed cell death (apoptosis) in various cancer models. These activities are foundational to their investigation as potential anticancer agents.

Antiproliferative Effects in Oncological Cell Lines (in vitro)

The cytotoxic potential of benzofuran ethanone derivatives has been evaluated against a range of human cancer cell lines. Research has shown that structural modifications, such as the position of methoxy (B1213986) groups and the addition of halogens, significantly influence antiproliferative potency.

For instance, a series of new derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one were tested against several cancer cell lines. researcher.life While the parent methoxy-containing compounds showed low cytotoxicity, their brominated derivatives exhibited much stronger effects. researcher.life Two specific brominated derivatives demonstrated selective action against the chronic myelogenous leukemia (K562) cell line while showing no toxic effects on healthy human keratinocytes (HaCaT). researcher.life

In another study, a chalcone (B49325) derivative incorporating a benzofuran ethanone structure, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, was investigated for its activity in human lung (A549, H1299) and colon (HCT116, HT29) cancer cells. frontiersin.org The compound showed potent anticancer activity, with IC50 values indicating significant cell viability reduction. frontiersin.org

Furthermore, studies on 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives highlighted the importance of substituent placement. The greatest inhibition of cell growth was observed when a methoxy group was placed at the C6 position, while C4 and C5-methoxy derivatives were found to be inactive. researchgate.net The most promising compound in this series, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan, inhibited cancer cell growth at nanomolar concentrations. researchgate.net

Table 1: Antiproliferative Activity of Benzofuran Ethanone Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Cancer Cell Line Activity (IC50) Source(s)
Brominated 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one Derivative 6 K562 (Leukemia) Selective Action researcher.life
Brominated 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one Derivative 8 K562 (Leukemia) Selective Action researcher.life
Chalcone Derivative (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one A549 (Lung) 2.85 µM frontiersin.org
Chalcone Derivative (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one H1299 (Lung) 6.09 µM frontiersin.org
Chalcone Derivative (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one HCT116 (Colon) 3.5 µM frontiersin.org
Chalcone Derivative (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one HT29 (Colon) 4.8 µM frontiersin.org
2-(trimethoxybenzoyl)benzo[b]furan 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) Various 16–24 nM researchgate.net

Interference with Specific Cancer-Related Signaling Pathways

The antiproliferative effects of benzofuran ethanone derivatives are often mediated by their ability to interfere with critical signaling pathways that govern cell survival and proliferation. A primary mechanism identified is the induction of apoptosis, or programmed cell death.

Studies on active brominated derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one revealed that their mechanism involves pro-oxidative effects, leading to an increase in reactive oxygen species (ROS) within cancer cells. researcher.life This oxidative stress is a known trigger for apoptosis. The pro-apoptotic properties were confirmed through Caspase-Glo 3/7 and Annexin V-FITC assays, which showed the compounds induce apoptosis in K562 leukemia cells. researcher.life These derivatives were also found to inhibit the release of the pro-inflammatory cytokine interleukin 6 (IL-6) in these cells. researcher.life

Research into a potent 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivative demonstrated that it induces apoptosis by activating a cascade of specific enzymes. researchgate.net Treatment of HL-60 and U937 cells with this compound led to the activation of apical caspases-8 and -9, as well as the executioner caspase-3. researchgate.net This activation was associated with the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. researchgate.net Further investigation identified tubulin as a direct molecular target, with the compound binding to the colchicine (B1669291) site and inhibiting tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. researchgate.net

Table 2: Mechanistic Actions of Benzofuran Ethanone Derivatives in Cancer Cells This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Mechanism Cellular Effect Source(s)
Brominated 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one Derivatives 6 & 8 ROS Generation Pro-oxidative effect researcher.life
Brominated 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one Derivatives 6 & 8 Apoptosis Induction Caspase 3/7 activation researcher.life
Brominated 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one Derivatives 6 & 8 Cytokine Modulation Inhibition of IL-6 release researcher.life
2-(trimethoxybenzoyl)benzo[b]furan 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan Tubulin Polymerization Inhibition Binds to colchicine site, antimitotic researchgate.net
2-(trimethoxybenzoyl)benzo[b]furan 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan Apoptosis Induction Activation of caspases-3, -8, -9 researchgate.net
2-(trimethoxybenzoyl)benzo[b]furan 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan Mitochondrial Pathway Cytochrome c release researchgate.net

Anti-infective Research Paradigms

In addition to their effects on cancer cells, benzofuran-based structures have been explored for their potential to combat infectious diseases, including those caused by bacteria, fungi, and viruses.

Antibacterial Mechanisms in Microbial Systems

The investigation into the antibacterial properties of benzofuran ethanone derivatives is an emerging area. Within a studied group of 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one derivatives, a specific brominated compound (designated as compound 7) showed moderate activity against Gram-positive bacterial strains. researcher.life The minimum inhibitory concentration (MIC) values for this compound ranged from 16 to 64 µg/mL, indicating a potential for further development in this area. researcher.life

Table 3: Antibacterial Activity of a Benzofuran Ethanone Derivative This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Target Organisms Activity (MIC) Source(s)
Brominated 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one Compound 7 Gram-positive strains 16-64 µg/mL researcher.life

Antifungal Activities against Fungal Pathogens

The benzofuran scaffold is present in several compounds with known antifungal properties. Research has focused on identifying the structural features responsible for this activity. Studies on amiodarone, an antiarrhythmic drug containing a benzofuran ring, revealed potent antifungal activity linked to the mobilization of intracellular calcium. nih.gov

To explore this further, a series of benzofuran derivatives were synthesized. It was discovered that converting a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, led to a drastic increase in antifungal activity against the pathogenic fungi Cryptococcus neoformans and Aspergillus fumigatus. nih.gov This suggests that, similar to the anticancer findings, halogenation is a key strategy for enhancing the bioactivity of this class of compounds.

A structurally related class of compounds, the aurones (2-benzylidenebenzofuran-3-(2H)-ones), has also shown significant antifungal potential. An aurone (B1235358) designated SH1009 exhibited inhibitory activity against Candida albicans (including resistant isolates), Candida glabrata, and Candida tropicalis with IC50 values ranging from 4–29 μM. nih.gov Mechanistic studies in Saccharomyces cerevisiae and validation in C. albicans revealed that the compound's mode of action involves arresting the cell cycle in the G1 phase and disrupting actin dynamics, which are novel antifungal targets. nih.gov

Table 4: Antifungal Activity of Benzofuran Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Fungal Pathogen Activity / Mechanism Source(s)
Benzofuran Carboxylate Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate Cryptococcus neoformans, Aspergillus fumigatus Significant growth inhibition nih.gov
Aurone SH1009 Candida albicans (including resistant isolates), C. glabrata, C. tropicalis IC50: 4–29 μM nih.gov
Aurone SH1009 Saccharomyces cerevisiae, Candida albicans G1 cell cycle arrest, disrupted actin dynamics nih.gov

Antiviral Interference in Cellular Models

The potential of benzofuran ethanone derivatives extends to antiviral applications. In a study evaluating new benzofuran derivatives, specific compounds demonstrated targeted activity against respiratory viruses in vitro.

Compound 1-(7-dodecyloxy-2-benzofuranyl)ethanone exhibited specific activity against the Respiratory Syncytial Virus (RSV) in HeLa cell cultures. Another derivative, a dimeric compound named [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the Influenza A virus in Madin-Darby Canine Kidney (MDCK) cells. These findings highlight the potential for benzofuran ethanones to interfere with the replication cycles of specific RNA viruses.

Table 5: Antiviral Activity of Benzofuran Ethanone Derivatives This table is interactive. You can sort and filter the data.

Compound Virus Cell System Activity Source(s)
1-(7-dodecyloxy-2-benzofuranyl)ethanone Respiratory Syncytial Virus (RSV) HeLa Specific activity
[di(2-acetylbenzofuranyl-7-oxy)]-n-propane Influenza A virus MDCK Specific activity

Antioxidant System Modulation

Radical Scavenging Activities (e.g., DPPH, FRAP)

No studies were found that evaluated the ability of Ethanone, 1-(4-methoxy-5-benzofuranyl)- to scavenge free radicals using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) assay.

Metal Chelation Mechanisms

There is no available research on the potential of Ethanone, 1-(4-methoxy-5-benzofuranyl)- to chelate metal ions, a key mechanism of antioxidant activity.

Anti-inflammatory Response Regulation

No investigations into the anti-inflammatory properties of Ethanone, 1-(4-methoxy-5-benzofuranyl)- have been published. This includes a lack of data on its effects on inflammatory pathways, cytokine production, or other markers of inflammation in pre-clinical models.

Enzyme Inhibition and Receptor Binding Studies

Specific data on the inhibitory effects of Ethanone, 1-(4-methoxy-5-benzofuranyl)- on various enzymes or its binding affinity to specific cellular receptors are not available in the current scientific literature.

Structure Activity Relationship Sar Studies and Analog Design

Impact of Benzofuran (B130515) Core Substitutions on Biological Activity

The benzofuran nucleus is a versatile scaffold, and substitutions on this core ring system can dramatically alter the biological profile of the resulting derivatives. rsc.org Research has shown that the type and position of substituents on the benzofuran core influence the molecule's volume, lipophilicity, and ultimately its activity. mdpi.com

Earlier SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position of the furan (B31954) ring were critical for cytotoxic activity. nih.gov For instance, the introduction of ester or various heterocyclic rings at this position has been a key strategy in developing potent compounds. nih.gov Further modifications, such as fusing the benzofuran skeleton with other heterocyclic or aromatic moieties, have also been explored to create hybrid molecules with potentially synergistic effects. nih.govnih.gov

In a series of benzofuran-based chromenochalcone hybrids, the substitution pattern on the benzopyran core, which is attached to the benzofuran, was shown to be significant. Compounds with additional prenyl units on the benzopyran core exhibited different activity levels compared to those with fewer units, highlighting the sensitivity of the biological activity to changes in the core structure. nih.gov The inherent flexibility and reactivity of the benzofuran ring system make it a valuable template for designing novel therapeutic agents. rsc.org

Role of the Ethanone (B97240) Moiety in Receptor Binding and Enzymatic Interactions

The ethanone (acetyl) group attached to the benzofuran core is a key determinant of biological activity. Its presence and position can significantly influence how the molecule interacts with biological targets like enzymes and receptors.

In studies of benzofuran derivatives with anticancer properties, the arrangement of substituents is critical. For example, comparing bromo-derivatives with and without an acetyl group at the 2-position of the furan ring revealed a marked decrease in activity and selectivity when the acetyl group was absent. nih.gov This suggests that the acetyl group at this specific position is crucial for the desired cytotoxic effect. nih.gov The activity of some derivatives is likely related to the presence of a bromoacetyl substituent, further underscoring the importance of the ethanone moiety, especially when modified. nih.gov

Influence of Methoxy (B1213986) Group Position and Number on Biological Profiles

The position and number of methoxy (-OCH3) groups on the benzofuran scaffold or associated phenyl rings are well-documented to have a profound effect on the biological properties of the compounds. nih.gov Even minor changes in the placement of these groups can lead to significant differences in activity. mdpi.comnih.gov

Studies on iron(III)-salophene complexes, which share structural similarities in terms of substituted aromatic rings, demonstrated a clear correlation between the cytotoxicity of the complexes and the position of methoxy substituents. researchgate.net The cytotoxic effects varied in the order: 3-OCH3 < 5-OCH3 < H < 4-OCH3 = 6-OCH3, indicating that methoxy groups at the 4- and 6-positions resulted in the highest cytocidal effects. researchgate.net However, this methoxy substitution also led to a loss of tumor cell selectivity. researchgate.net

In another study involving 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group significantly affected the compounds' pharmacokinetics and biodistribution. nih.gov A methoxy group in the para-position led to the highest uptake in the heart, while ortho- or meta-positions resulted in faster clearance from the liver. nih.gov This demonstrates that the methoxy group's location can fine-tune the molecule's interaction with different tissues and transport systems. Similarly, research on benzofuran derivatives has confirmed that even small differences in the pattern and types of substituents, including methoxy groups, can affect biological activity. mdpi.comnih.gov

Table 1: Impact of Methoxy Group Position on the Cytotoxicity of Iron(III)-Salophene Complexes, providing insights applicable to substituted aromatic systems like benzofurans. researchgate.net

Effects of Halogenation and Other Peripheral Substituents

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, is a common and effective strategy in medicinal chemistry to enhance the biological activity of a lead compound. nih.gov In the case of benzofuran derivatives, halogenation has consistently resulted in a significant increase in anticancer activities. nih.govnih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve binding affinity to biological targets. nih.gov

SAR analysis has clearly indicated that introducing bromine into a methyl or acetyl group attached to the benzofuran system increases cytotoxicity. nih.gov Specifically, bromoalkyl and bromoacetyl derivatives of benzofurans have been found to exhibit the highest cytotoxicity. mdpi.com The position of the halogen is also a critical determinant of its biological activity. nih.govnih.gov For example, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring conferred remarkable cytotoxic activity against certain leukemia cells. nih.gov Similarly, the addition of a fluorine atom at the para-position of a 2-benzofuranyl ring led to a two-fold increase in potency, likely due to favorable hydrophobic interactions. nih.gov

However, the effect of halogenation is not always straightforward. In one study, while the presence of a bromine substituent in an alkyl chain attached to the furan ring was responsible for the cytotoxic activity of several compounds, the specific positioning of the halogenated substituent was important for selectivity. nih.gov Analysis of some structural modifications, including changes in the location of the halogen atom, sometimes resulted in a loss of selectivity and decreased activity compared to the lead compound. nih.gov

Table 2: Effects of Halogenation on the Biological Activity of Benzofuran Derivatives. nih.govnih.gov

Design Principles for Novel Benzofuran-Ethanone Analogs

Based on extensive SAR studies, several key design principles have emerged for the development of novel benzofuran-ethanone analogs with enhanced biological activity. nih.govnih.gov The benzofuran scaffold is a promising starting point for creating potential inhibitors for various biological targets, including estrogen receptors and other enzymes. nih.gov

A primary principle is the strategic use of halogenation. Adding halogens, particularly at the para-position of an attached phenyl ring or on an alkyl/acetyl side chain, is a reliable method to increase potency. nih.govnih.gov This is due to both hydrophobic interactions and the potential for halogen bonding. nih.gov

Another critical principle is the careful consideration of substituent placement on the core structure. The presence of an acetyl (ethanone) group at the C-2 position of the benzofuran ring appears crucial for the cytotoxic activity of many analogs. nih.gov Similarly, the position of methoxy groups can be modulated to fine-tune properties like target uptake and pharmacokinetics. nih.gov

Finally, the creation of hybrid molecules by fusing the benzofuran-ethanone structure with other pharmacologically active moieties, such as quinazoline, chromone, or piperazine, represents a promising strategy. nih.govrsc.org This approach can lead to compounds with synergistic effects or dual-acting mechanisms. nih.gov The design of such hybrids must consider the structural requirements for interacting with multiple biological targets to achieve high potency and selectivity. nih.gov

An In-depth Look at the Benzofuran Derivative: Ethanone, 1-(4-methoxy-5-benzofuranyl)-

The compound, Ethanone, 1-(4-methoxy-5-benzofuranyl)-, belongs to the vast and structurally diverse class of organic compounds known as benzofurans. This heterocyclic scaffold, consisting of a fused benzene (B151609) and furan ring, is a common motif in numerous natural products and synthetic molecules of significant biological and pharmacological interest. nih.govresearchgate.netresearchgate.net While research on this specific isomer is limited, this article delves into what is known about its potential natural origins, biosynthetic routes, and metabolic fate by examining its chemical relatives.

Natural Occurrence, Biosynthesis, and Metabolite Research

The study of benzofuran (B130515) derivatives is an active area of research, with scientists continually isolating new compounds from natural sources and investigating their biological activities, which range from anticancer to antimicrobial properties. ekb.egresearchgate.net

Benzofuran compounds are widely distributed in the plant kingdom, particularly in families such as Asteraceae (the daisy family), Rutaceae (the citrus family), Liliaceae, and Cyperaceae. nih.govrsc.org The Asteraceae family, in particular, is a rich source of these compounds. nih.gov For instance, phytochemical investigations of Senecio glaucus L. (Asteraceae) have led to the isolation of several benzofuran derivatives, including 1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone, a compound structurally related to Ethanone (B97240), 1-(4-methoxy-5-benzofuranyl)-. ekb.eg

While direct evidence for the natural occurrence of Ethanone, 1-(4-methoxy-5-benzofuranyl)- is not prominent in available literature, the presence of analogous structures in various plant genera suggests that it could potentially be found in nature. Naturally occurring 2-acetylbenzofurans such as calebertin, caleprunin A, and caleprunin B have been isolated from Calea species. rsc.org The table below lists some naturally occurring benzofuran derivatives and their plant sources.

Compound NamePlant SourceFamily
1-1'-(6-methoxybenzofuran-2,5-diyl) diethanoneSenecio glaucus L.Asteraceae
CalebertinCalea speciesAsteraceae
Caleprunin ACalea speciesAsteraceae
Caleprunin B (Eupatarone)Calea species, Eupatorium sternbergianumAsteraceae
AilanthoidolZanthoxylum ailanthoidesRutaceae

This table presents examples of naturally occurring benzofuran derivatives to illustrate their distribution in the plant kingdom.

The biosynthesis of benzofuran derivatives in plants can follow several pathways. Due to the lack of specific research on Ethanone, 1-(4-methoxy-5-benzofuranyl)-, a proposed biosynthetic pathway must be inferred from studies on closely related compounds.

One major route to the benzofuran core is through the shikimate pathway, leading to the formation of aromatic amino acids like phenylalanine. Research on benzofuran derivatives in the root cultures of Tagetes patula has shown that the benzenoid ring and the acetyl group are predominantly derived from phenylalanine. nih.gov This is in contrast to a polyketide-type biosynthesis from acetyl-CoA. The furan (B31954) ring portion is typically derived from an isoprenoid building block, such as dimethylallyl diphosphate (B83284) (DMAPP), which comes from the deoxyxylulose phosphate (B84403) (DXP) pathway. nih.gov

A plausible biosynthetic pathway for a compound like Ethanone, 1-(4-methoxy-5-benzofuranyl)- would likely start with a substituted hydroxyacetophenone precursor. For example, the biosynthesis of isoeuparin and (-)-4-hydroxytremetone is proposed to proceed through the assembly of 4-hydroxyacetophenone and DMAPP, via prenyl-substituted 4-hydroxyacetophenone and subsequent cyclization to form the dihydrobenzofuran ring, which can be further modified. nih.gov A proposed general pathway for benzofuran-ethanone derivatives is outlined below:

Formation of a Hydroxyacetophenone Precursor: The plant produces a specific hydroxyacetophenone, likely derived from phenylalanine.

Prenylation: The hydroxyacetophenone is prenylated with an isoprenoid unit like DMAPP.

Cyclization: The prenylated intermediate undergoes cyclization to form the furan or dihydrofuran ring.

Tailoring Reactions: A series of enzymatic reactions, including hydroxylations, oxidations, and methylations, would then occur to yield the final structure of Ethanone, 1-(4-methoxy-5-benzofuranyl)-. ekb.eg

Research into the vast array of natural products has unveiled numerous analogs and potential precursors to Ethanone, 1-(4-methoxy-5-benzofuranyl)-. These related compounds are crucial for understanding the structure-activity relationships and potential biological activities of this class of molecules. nih.gov For example, 2-acetylbenzofuran (B162037) is a key synthetic precursor for various derivatives with anti-inflammatory activity. nih.gov

The study of synthetic analogs has also provided insights. For instance, various 2-aroyl benzofuran derivatives have been synthesized and evaluated for their biological activities. mdpi.com The chemical synthesis of related compounds, such as 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, starts from 1-(7-methoxy-1-benzofuran-2-yl)ethanone, highlighting the importance of acetylbenzofuran skeletons as building blocks. researchgate.net

The table below lists some natural and synthetic analogs of Ethanone, 1-(4-methoxy-5-benzofuranyl)-, showcasing the structural diversity within this chemical family.

Compound NameTypeKey Structural Features
2-AcetylbenzofuranNatural & SyntheticUnsubstituted benzofuran with an acetyl group at position 2. cymitquimica.com
AilanthoidolNaturalA benzofuran with antiviral, antioxidant, and antifungal properties. researchgate.net
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneSyntheticA dimethoxy-substituted benzofuran with promising anticancer activity. nih.gov
1-(7-methoxy-1-benzofuran-2-yl)ethanoneSynthetic PrecursorA methoxy-substituted acetylbenzofuran used in the synthesis of chalcones. researchgate.net
1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanoneNaturalA di-acetylated hydroxybenzofuran found in Senecio glaucus. ekb.eg

This table provides examples of compounds structurally related to Ethanone, 1-(4-methoxy-5-benzofuranyl)-, illustrating the variety of substitutions on the benzofuran core.

Preclinical studies on various benzofuran derivatives have demonstrated that they can undergo a range of metabolic transformations. nih.gov These transformations are typically catalyzed by cytochrome P450 enzymes in the liver and can include:

Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic or heterocyclic ring.

Demethylation: Removal of methyl groups from methoxy (B1213986) substituents, converting them to hydroxyl groups.

Oxidation: Oxidation of alkyl side chains.

Conjugation: The newly formed hydroxyl groups can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

For a compound like Ethanone, 1-(4-methoxy-5-benzofuranyl)-, it is plausible that the methoxy group could be a primary site for O-demethylation. The ethanone side chain could also be subject to reduction or oxidation. The resulting metabolites would then likely be conjugated for elimination from the body. It is important to note that these are proposed metabolic pathways based on the general metabolism of benzofurans and related xenobiotics. Detailed preclinical studies would be necessary to confirm the specific metabolic transformations of Ethanone, 1-(4-methoxy-5-benzofuranyl)-.

Analytical Methodologies for Research and Quantification

Spectrophotometric Assays for Biological Activity Evaluation (e.g., MTT, DPPH)

No specific studies utilizing spectrophotometric assays such as MTT or DPPH to evaluate the biological activity of "Ethanone, 1-(4-methoxy-5-benzofuranyl)-" have been identified.

Chromatographic-Mass Spectrometric Techniques for Quantification in Complex Biological Matrices

There is no available literature detailing the use of chromatographic-mass spectrometric techniques for the quantification of "Ethanone, 1-(4-methoxy-5-benzofuranyl)-" in any complex biological matrices.

Advanced Spectroscopic Methods for Structural Confirmation of Metabolites

Research on the metabolism of "Ethanone, 1-(4-methoxy-5-benzofuranyl)-" and the structural confirmation of its potential metabolites using advanced spectroscopic methods like NMR or high-resolution mass spectrometry has not been published.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Exploration of Novel Synthetic Pathways and Sustainable Production

The synthesis of benzofuran (B130515) derivatives has evolved significantly, moving towards more efficient and environmentally friendly methods. Future research on Ethanone (B97240), 1-(4-methoxy-5-benzofuranyl)- should focus on adopting these modern strategies to improve yield, reduce waste, and ensure sustainable production.

Catalytic Strategies: Recent advancements have highlighted the use of transition metal catalysts for constructing the benzofuran ring. acs.org

Palladium-based catalysts have been used for the synthesis of benzoyl-substituted benzofurans. acs.org

Copper-based catalysts offer a green and environmentally benign approach, often used in one-pot syntheses. acs.org Research has shown that hierarchically porous sphere-like copper oxide (HS-CuO) nanocatalysts can be used for the synthesis of benzofuran isomers. du.ac.in

Nickel-based catalysts have also been employed to facilitate the nucleophilic addition reactions required for benzofuran ring formation. acs.org

Sustainable and Green Chemistry Approaches: The principles of green chemistry are increasingly important in chemical synthesis.

Electrochemical methods for the synthesis of benzofuranoquinone derivatives have been developed, offering an environmentally friendly alternative that can be performed at a carbon rod electrode with good yields. nih.gov

Solvent-free conditions , such as grinding techniques, represent an efficient and simple green approach. This method has been successfully used to prepare benzofuran-pyridines and helps overcome issues associated with traditional methods like long reaction times and the use of hazardous solvents. researchgate.net

Proton quantum tunneling is another novel method for constructing the benzofuran ring, which results in fewer side reactions and a high yield. rsc.orgnih.gov

Adapting these innovative catalytic and sustainable methods for the synthesis of Ethanone, 1-(4-methoxy-5-benzofuranyl)- could provide more efficient and scalable production routes, essential for extensive preclinical testing.

Discovery of Undiscovered Biological Targets and Mechanisms

Benzofuran derivatives are known to interact with a multitude of biological targets, suggesting that Ethanone, 1-(4-methoxy-5-benzofuranyl)- may possess undiscovered therapeutic potential. rsc.org The broad bioactivity of this chemical class includes anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. rsc.orgscienceopen.com

Potential Anticancer Mechanisms: Numerous studies have highlighted the anticancer potential of benzofuran compounds. mdpi.com

Tubulin Polymerization Inhibition: Certain bromoalkyl and bromoacetyl derivatives of benzofurans have been found to induce apoptosis in leukemia cells by targeting tubulin. mdpi.comnih.gov

Kinase Inhibition: Hybrid benzofuran molecules have been designed as dual inhibitors of PI3K and VEGFR2, key players in cancer progression. nih.gov

Enzyme Inhibition: Derivatives have been developed as potent inhibitors of urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer metastasis. nih.gov

Induction of Apoptosis and Autophagy: A novel benzofuran derivative, Moracin N, has been shown to induce both apoptosis and autophagy in lung cancer cells through the generation of reactive oxygen species (ROS). frontiersin.org

Antimicrobial and Other Activities: The benzofuran scaffold is also a promising basis for novel antimicrobial agents, with many derivatives showing potent activity against various bacterial and fungal strains. nih.gov Some derivatives, like Amiodarone, are used for cardiac conditions and exhibit complex pharmacological mechanisms, including effects on various ion channels. nih.govmdpi.com

Future research should involve comprehensive screening of Ethanone, 1-(4-methoxy-5-benzofuranyl)- against a wide panel of cancer cell lines and microbial species. Identifying its specific molecular targets through techniques like affinity chromatography, proteomics, and genetic screening will be crucial for elucidating its mechanism of action.

Development of Advanced Computational Models for Activity Prediction

Computational tools are invaluable in modern drug discovery for predicting the biological activity and properties of chemical compounds, thereby guiding the synthesis of more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity.

2D-QSAR: Studies on benzofuran-based vasodilators have successfully used 2D-QSAR models to describe the bioactivity of newly synthesized analogs, leading to statistically significant predictive models. mdpi.com

Model Building and Validation: Building a robust QSAR model involves several key steps: ensuring a balanced distribution of data, splitting the data into training, validation, and test sets, and using the final model to predict the properties of new compounds. youtube.com

Predicting Antibacterial Activity: QSAR models have been established for benzofuranene cyanide derivatives to predict their inhibitory activity against Staphylococcus aureus Sortase A, providing insights for developing new antibacterial drugs. nih.gov

For Ethanone, 1-(4-methoxy-5-benzofuranyl)-, developing specific QSAR models could accelerate the discovery of new derivatives with enhanced potency. By analyzing the impact of different substituents on its structure, these models can predict which modifications are most likely to improve its therapeutic profile. nih.gov

Computational Modeling TechniqueApplication for Benzofuran DerivativesPotential for Ethanone, 1-(4-methoxy-5-benzofuranyl)-
2D-QSAR Predicting vasodilation activity. mdpi.comPredicting and optimizing a range of biological activities.
3D-QSAR Guiding the design of anticancer agents.Developing models for specific targets like kinases or tubulin.
Molecular Docking Investigating binding modes with proteins like serum albumin. nih.govPredicting binding affinity to potential biological targets.

Design and Synthesis of Highly Potent and Selective Research Probes

Research probes are essential tools for studying biological systems. The benzofuran scaffold provides a versatile foundation for designing such probes.

Scaffold-Based Probe Design:

A practical, enantioselective synthesis of a benzofuran-derived, cyclic trans-beta-amino acid scaffold has been reported. This scaffold was used to create a library of flavonoid-like probes, leading to the discovery of a potent cell motility inhibitor. researchgate.net

The versatility of the benzofuran core allows for the introduction of various functional groups to fine-tune the probe's selectivity and potency for specific biological targets. nih.gov

By modifying the structure of Ethanone, 1-(4-methoxy-5-benzofuranyl)-, it is possible to develop highly potent and selective research probes. For example, incorporating reporter tags (e.g., fluorescent dyes or biotin) or photoreactive groups could create tools to visualize cellular targets, identify binding partners, and elucidate biological pathways. The synthesis of such probes would be a critical step in translating the initial findings on this compound into a deeper understanding of its biological function.

Investigation of Multi-target Modulation in Complex Biological Systems

Many chronic diseases, such as cancer and neurodegenerative disorders, involve complex biological pathways with multiple contributing factors. Compounds that can modulate multiple targets simultaneously, a concept known as polypharmacology, can offer therapeutic advantages.

Benzofuran derivatives have shown the potential for multi-target activity. nih.gov

Amiodarone , a well-known benzofuran derivative, affects various ionic currents, including sodium, calcium, and potassium channels, contributing to its antiarrhythmic effects. mdpi.com

The diverse biological activities reported for the benzofuran class—anticancer, anti-inflammatory, antioxidant—suggest that many of these compounds may not act on a single target but rather modulate a network of biological molecules. nih.govrsc.org

Future preclinical studies on Ethanone, 1-(4-methoxy-5-benzofuranyl)- should investigate its potential as a multi-target agent. This would involve a systems biology approach, combining high-throughput screening, transcriptomics, and proteomics to map the compound's interactions within complex biological systems. Understanding its polypharmacological profile could reveal novel therapeutic applications for complex diseases that are often resistant to single-target therapies.

Q & A

Q. What are the recommended synthetic routes for preparing Ethanone, 1-(4-methoxy-5-benzofuranyl)-, and how can high purity be ensured?

The synthesis of benzofuran-containing ethanones typically involves cyclization or substitution reactions. For example, Friedel-Crafts acylation of a pre-functionalized benzofuran scaffold may yield the target compound. Evidence from analogous compounds suggests using a methoxy-substituted benzofuran intermediate reacted with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) . Purification methods like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are critical for achieving >95% purity. Monitoring reaction progress via TLC and confirming purity via HPLC or GC-MS is advised.

Q. How can the structural integrity of Ethanone, 1-(4-methoxy-5-benzofuranyl)-, be validated using spectroscopic techniques?

Key spectral features include:

  • ¹H NMR : A singlet for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons in the benzofuran ring (δ 6.5–7.5 ppm), and a ketone proton (if enolic tautomerism is absent).
  • ¹³C NMR : A carbonyl carbon signal at ~200–210 ppm and methoxy carbon at ~55–60 ppm.
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₂H₁₀O₃: 202.0630).
    Cross-validation with IR (C=O stretch ~1700 cm⁻¹) and UV-Vis (absorption maxima ~250–300 nm due to benzofuran conjugation) is recommended .

Q. What physicochemical properties (e.g., logP, solubility) are critical for designing experiments with this compound?

Predicted logP values for similar benzofuran derivatives range from 1.5–2.5, indicating moderate lipophilicity . Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is higher than in water. Experimental determination via shake-flask method (using HPLC quantification) is advised. Thermal stability data (e.g., DSC/TGA) should be acquired to guide storage conditions (e.g., -20°C under inert atmosphere) .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of Ethanone, 1-(4-methoxy-5-benzofuranyl)-, in cross-coupling reactions?

The electron-donating methoxy group on the benzofuran ring enhances electrophilic substitution at the 5-position. DFT studies on analogous compounds reveal that the ketone group acts as an electron-withdrawing moiety, directing reactivity toward nucleophilic additions or reductions. For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids can modify the benzofuran core, but steric hindrance at the 4-methoxy position may require optimized ligands (e.g., SPhos) .

Q. What strategies resolve contradictions in reported biological activity data for benzofuran-derived ethanones?

Discrepancies in bioactivity often arise from impurities or assay conditions. For example, residual AlCl₃ from synthesis can inhibit enzyme activity. Rigorous purity validation (e.g., elemental analysis) and standardized assays (e.g., fixed DMSO concentrations ≤1% in cell-based studies) are essential. Meta-analysis of structure-activity relationships (SAR) using computational tools (e.g., CoMFA) can identify critical substituents influencing activity .

Q. What are the toxicological risks associated with Ethanone, 1-(4-methoxy-5-benzofuranyl)-, and how can they be mitigated during handling?

Analogous compounds (e.g., Pongamol) exhibit mutagenicity in Ames tests and release toxic NOx/Cl⁻ upon decomposition . Safety protocols include:

  • Use of fume hoods and PPE (nitrile gloves, lab coats).
  • Storage in sealed containers under nitrogen.
  • Disposal via incineration with scrubbers.
    In vitro toxicity screening (e.g., MTT assay) and in silico predictions (e.g., ProTox-II) should precede in vivo studies .

Q. How can computational chemistry (e.g., DFT, molecular docking) optimize the design of derivatives for targeted applications?

DFT calculations (B3LYP/6-31G* level) can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450) identifies binding modes and affinity. For instance, methoxy groups may enhance π-π stacking with aromatic residues, while ketone groups form hydrogen bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.